5-Chloro-2,4-difluorophenylacetic acid
Description
5-Chloro-2,4-difluorophenylacetic acid (molecular formula: C₈H₅ClF₂O₂) is a halogenated phenylacetic acid derivative characterized by a phenyl ring substituted with chlorine at the 5-position and fluorine atoms at the 2- and 4-positions, linked to an acetic acid functional group. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine and fluorine, which enhance metabolic stability and influence molecular interactions.
Structure
2D Structure
Properties
IUPAC Name |
2-(5-chloro-2,4-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-5-1-4(2-8(12)13)6(10)3-7(5)11/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKSRVRPKJUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2,4-difluorophenylacetic acid (CAS Number: 1261632-58-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl ring substituted with two fluorine atoms and a chlorine atom, which enhances its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of 202.58 g/mol. The presence of these halogen substituents often contributes to increased metabolic stability and altered interaction profiles with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymatic pathways and receptors. The compound is believed to modulate biological functions through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Binding : It has been suggested that the compound interacts with various receptors, influencing cellular signaling pathways related to pain and inflammation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on available research:
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and levels of inflammatory markers in serum, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Activity : Research conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in treating bacterial infections.
- Cytotoxic Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction via caspase activation.
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored; however, preliminary data suggest that its lipophilic nature may enhance absorption and distribution within biological systems. Further studies are required to elucidate its metabolism and excretion pathways.
Comparison with Similar Compounds
Substituent Position Variations in Chloro-Difluorophenylacetic Acids
The positions of chlorine and fluorine substituents on the phenyl ring critically impact physical, chemical, and biological properties. Key analogs include:
Key Observations :
- Melting Points: The 3-Chloro-2,4-difluoro analog has a documented melting point of 107–110°C, suggesting higher crystallinity compared to mono-fluoro analogs .
- Steric Effects : Fluorine at the 6-position (3-Chloro-2,6-difluoro) may hinder rotational freedom, affecting binding in biological systems .
Functional Group Variations: Phenylacetic Acid vs. Benzoic Acid Derivatives
Replacing the acetic acid group (-CH₂COOH) with a carboxylic acid directly attached to the phenyl ring (benzoic acid) alters properties:
Key Observations :
- Acidity : Benzoic acid derivatives exhibit higher acidity due to direct conjugation of the -COOH group with the aromatic ring.
- Lipophilicity : The methylene group in phenylacetic acids increases logP values, enhancing membrane permeability in biological systems .
Preparation Methods
Detailed Preparation Methodologies
Malonate Condensation Route (Analogous to 2,4,5-Trifluorophenylacetic Acid Synthesis)
A related preparation method for 2,4,5-trifluorophenylacetic acid (which shares structural similarity) provides insight into the preparation of 5-chloro-2,4-difluorophenylacetic acid. This method involves:
- Step A: Condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate to form diethyl 2,5-difluoro-4-nitrophenylmalonate.
- Step B: Hydrolysis, acidification, and decarboxylation of the malonate esters to yield the corresponding phenylacetic acid.
- Step C: Reduction of the nitro group to an amine.
- Step D: Diazotization followed by fluorination to substitute the amino group with fluorine.
This sequence can be rearranged (A-B-C-D, A-C-B-D, or A-C-D-B) depending on reaction conditions and desired yields. The method benefits from cheap and readily available starting materials and mild conditions suitable for industrial production.
Note: For this compound, a similar approach could be adapted using 5-chloro-2,4-difluoronitrobenzene or related chlorofluorobenzene derivatives as starting materials.
Diazotization and Vinylidene Chloride Addition Route
A more specific and detailed method for fluorophenylacetic acids, which can be adapted for this compound, involves:
Step 1: Diazotization Addition Reaction
- Starting from fluoroaniline derivatives (e.g., 2,3-difluoroaniline), the compound is diazotized in acidic medium (e.g., 20% HCl) at low temperatures (−5 to 5 °C).
- Vinylidene chloride is added in the presence of phase transfer catalysts (e.g., tetrabutylammonium chloride) and copper catalysts.
- This forms difluorophenyl trichloroethane intermediates through a Sandmeyer-type reaction.
Step 2: Hydrolysis
- The trichloroethyl intermediates are hydrolyzed under acidic conditions (e.g., 25% HCl at 80–95 °C) to yield the corresponding fluoro-substituted phenylacetic acids.
- The reaction mixture is cooled, quenched in water, filtered, and purified by recrystallization.
This method has been demonstrated with various fluorophenylacetic acids, including 2,3-difluorophenylacetic acid, 4-fluorophenylacetic acid, and 3,5-difluorophenylacetic acid, achieving high purity (>99% by HPLC) and good yields.
- Starting from 5-chloro-2,4-difluoroaniline or a similar substituted aniline, the diazotization and vinylidene chloride addition can be applied.
- The presence of chlorine at the 5-position is compatible with the reaction conditions.
- Subsequent hydrolysis yields this compound.
Reaction Conditions and Optimization
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization of fluoroaniline | 20% HCl, 85–95 °C (melting), then cooled to −5 to 5 °C | Control temperature to avoid side reactions |
| 2 | Addition of vinylidene chloride | Presence of phase transfer catalyst (e.g., tetrabutylammonium chloride), Cu catalyst, organic solvent (dichloromethane or acetone) | Slow addition to control reaction rate |
| 3 | Hydrolysis | 25% HCl or 17% H2SO4, 65–95 °C, 8 hours | Hydrolysis of trichloroethyl intermediate to acid |
| 4 | Purification | Quenching in cold water, filtration, recrystallization from toluene | Achieves >99% purity by HPLC |
Research Findings and Industrial Relevance
- The diazotization-vinylidene chloride addition route is advantageous due to mild reaction conditions, high selectivity, and compatibility with various halogen substituents.
- The use of phase transfer catalysts and copper salts enhances reaction efficiency and yield.
- The final product, this compound, can be obtained with high purity suitable for research and manufacturing applications.
- The method is scalable and cost-effective, making it suitable for industrial synthesis.
Summary Table of Preparation Routes
| Preparation Route | Starting Material | Key Steps | Advantages | Challenges |
|---|---|---|---|---|
| Malonate Condensation + Nitration | 5-chloro-2,4-difluoronitrobenzene or chlorofluorobenzene | Condensation with diethyl malonate, hydrolysis, reduction, diazotization, fluorination | Uses cheap raw materials, well-established | Multi-step, requires control of substitutions |
| Diazotization + Vinylidene Chloride Addition | 5-chloro-2,4-difluoroaniline | Diazotization, vinylidene chloride addition, hydrolysis | Mild conditions, high purity, scalable | Requires careful temperature control |
Q & A
Q. What are the recommended synthetic routes for 5-chloro-2,4-difluorophenylacetic acid, and how do reaction conditions influence yield?
Synthesis typically involves multi-step halogenation and carboxylation. For example:
Chlorination/Fluorination : Start with a phenylacetic acid precursor, using reagents like chlorine gas or sodium hypochlorite under reflux conditions in ethanol/water mixtures .
Carboxylation : Introduce the acetic acid moiety via nucleophilic substitution or Friedel-Crafts alkylation, optimizing temperature (e.g., 80–100°C) and catalysts (e.g., AlCl₃) .
Purification : Recrystallization or column chromatography is critical for isolating high-purity product (>95% by HPLC) .
Key factors : Solvent polarity, reaction time, and stoichiometric ratios of halogenating agents significantly impact yields (reported 60–75% in optimized conditions) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹⁹F NMR for fluorine environment, ¹H NMR for aromatic protons) .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., dichlorinated byproducts) .
- Melting Point Analysis : Compare observed values (e.g., 185–187°C) with literature to validate crystallinity .
Data interpretation : Discrepancies in melting points or NMR shifts may indicate isomerization or residual solvents .
Q. What safety protocols are essential for handling fluorinated phenylacetic acid derivatives?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Fluorinated compounds may release toxic fumes (e.g., HF) during heating; ensure proper airflow .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing fluorinated phenylacetic acids?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for new derivatives .
Case study : ICReDD’s workflow reduced reaction development time by 40% for analogous fluorinated benzoic acids .
Q. What strategies resolve contradictions in spectral data for halogenated phenylacetic acids?
- Isotopic Labeling : Use ¹³C-labeled precursors to track unexpected peaks in NMR spectra .
- Cross-Validation : Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian software) .
Example : A 5% discrepancy in ¹H NMR integration may arise from paramagnetic impurities; repeat analysis with deuterated solvents .
Q. How do electronic effects of fluorine substituents influence the reactivity of phenylacetic acid derivatives?
- Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring, reducing electrophilic substitution rates but enhancing stability toward oxidation .
- Meta-Directing Behavior : Fluorine at the 2- and 4-positions directs incoming nucleophiles to the 5-position, as observed in nitration experiments .
Experimental design : Kinetic studies under varying pH and temperature conditions can quantify substituent effects .
Methodological Challenges and Solutions
Q. How to address low yields in the final carboxylation step?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
